AMINOGLUTETHIMIDE IMPURITY A

Descripción general

Descripción

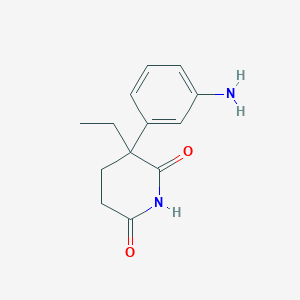

AMINOGLUTETHIMIDE IMPURITY A is an organic compound that features a piperidine ring substituted with an aminophenyl group and an ethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of AMINOGLUTETHIMIDE IMPURITY A typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound.

Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an aminophenyl halide reacts with the piperidine ring.

Ethylation: The ethyl group can be introduced through an alkylation reaction using an ethyl halide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl groups in the piperidine ring to hydroxyl groups.

Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroxylated piperidine derivatives.

Substitution: Various substituted aminophenyl derivatives.

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential as a pharmacophore in drug design.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

- Evaluated for its activity as an enzyme inhibitor or receptor modulator.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the development of advanced polymers and coatings.

Mecanismo De Acción

The mechanism of action of AMINOGLUTETHIMIDE IMPURITY A involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and π-π interactions with target proteins, while the piperidine ring provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

3-(4-Aminophenyl)-3-ethylpiperidine-2,6-dione: Similar structure but with the amino group in the para position.

3-(3-Methoxyphenyl)-3-ethylpiperidine-2,6-dione: Contains a methoxy group instead of an amino group.

3-(3-Aminophenyl)-3-methylpiperidine-2,6-dione: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness:

- The presence of the aminophenyl group in the meta position provides unique electronic and steric properties.

- The ethyl group contributes to the compound’s lipophilicity and potential membrane permeability.

- The combination of these features makes AMINOGLUTETHIMIDE IMPURITY A a versatile scaffold for drug design and synthetic applications.

Actividad Biológica

Aminoglutethimide impurity A is a compound associated with the drug aminoglutethimide, which is primarily used as an aromatase inhibitor in the treatment of hormone-sensitive cancers, particularly breast cancer. This article delves into the biological activity of this impurity, examining its pharmacological properties, metabolic pathways, and potential clinical implications.

Overview of Aminoglutethimide

Aminoglutethimide is a synthetic compound that inhibits aromatase, an enzyme critical for estrogen synthesis from androgens. By blocking this enzyme, aminoglutethimide reduces estrogen levels, which can slow the growth of estrogen-dependent tumors. The compound also affects steroidogenesis by inhibiting cholesterol side-chain cleavage and other steroid biosynthetic pathways .

Biological Activity

Mechanism of Action

Aminoglutethimide and its impurities exert their biological effects through several mechanisms:

- Aromatase Inhibition : The primary action of aminoglutethimide is the competitive inhibition of aromatase. This inhibition leads to decreased levels of estrogens such as estradiol and estrone, which are crucial for the proliferation of certain breast cancer cells .

- Steroid Synthesis Inhibition : Besides aromatase, aminoglutethimide also inhibits other enzymes involved in steroid synthesis, including cholesterol side-chain cleavage enzyme (CSCC), leading to reduced production of adrenal steroids like cortisol .

Pharmacokinetics

- Absorption : Aminoglutethimide is rapidly absorbed from the gastrointestinal tract with a bioavailability comparable to that of its solution form .

- Metabolism : The compound undergoes hepatic metabolism, with 34-54% excreted unchanged in urine within 48 hours. Major metabolites include N-acetylaminoglutethimide and hydroxylaminoglutethimide, which may influence the drug's efficacy and safety profile .

- Elimination : The route of elimination is primarily renal, with metabolites being excreted in urine .

Case Study 1: Efficacy in Breast Cancer Treatment

A study evaluated the efficacy of aminoglutethimide combined with tamoxifen in postmenopausal women with hormone receptor-positive breast cancer. Results indicated that patients receiving this combination therapy had improved outcomes compared to those receiving tamoxifen alone. The study highlighted aminoglutethimide's role in enhancing the therapeutic effects of tamoxifen through synergistic action against estrogen synthesis .

Case Study 2: Metabolite Profile Analysis

Research investigating the metabolite profile of aminoglutethimide revealed that chronic administration leads to the formation of hydroxylaminoglutethimide. This metabolite was associated with altered pharmacokinetics and potentially reduced half-life of the parent compound during prolonged therapy. Monitoring these metabolites could provide insights into individual responses to treatment and inform dosing strategies .

Table 1: Summary of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Bioavailability | Equivalent to solution form |

| Metabolism | Hepatic |

| Excretion (urine) | 34-54% unchanged |

| Major Metabolites | N-acetylaminoglutethimide |

| Hydroxylaminoglutethimide |

Table 2: Clinical Outcomes from Case Studies

| Study | Treatment Regimen | Outcome |

|---|---|---|

| Efficacy Study | Aminoglutethimide + Tamoxifen | Improved survival rates |

| Metabolite Analysis | Chronic Aminoglutethimide administration | Altered pharmacokinetics observed |

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Aminoglutethimide is a bicyclic compound that acts as an aromatase inhibitor, blocking the conversion of androgens to estrogens. This property is particularly beneficial in treating hormone-sensitive cancers, such as breast cancer. AGI-A, as an impurity, may influence the pharmacological profile of aminoglutethimide by altering its efficacy or safety profile due to potential interactions or metabolic pathways.

Mechanism of Inhibition

- Cholesterol Side-Chain Cleavage (SCC) : AG inhibits SCC by interfering with cytochrome P-450 enzymes.

- Aromatase Inhibition : The compound prevents the conversion of androgens into estrogens, which is critical in hormone-dependent tumors.

Applications in Drug Development

AGI-A serves as a reference standard in pharmaceutical development and quality control processes. Its role includes:

- Stability Testing : Evaluating the stability of aminoglutethimide formulations by assessing the degradation pathways involving AGI-A.

- Formulation Development : Understanding the impact of impurities on drug efficacy and safety profiles.

Case Study 1: HPLC Method Development

A study demonstrated the use of HPLC coupled with molecularly imprinted solid-phase extraction (MISPE) to effectively isolate aminoglutethimide from human urine samples, achieving recoveries greater than 90% . This method highlights the importance of AGI-A in understanding the pharmacokinetics of aminoglutethimide.

Case Study 2: In Vivo Studies

Research involving animal models has shown that aminoglutethimide significantly reduces estrogen levels, which can be correlated with the presence of impurities like AGI-A influencing overall drug activity . These findings underscore the necessity for rigorous impurity profiling during drug development.

Future Research Directions

Future studies should focus on:

- Toxicological Assessments : Investigating the safety implications of AGI-A as an impurity in clinical settings.

- Enhanced Analytical Techniques : Developing more sensitive methods for detecting low levels of AGI-A in biological matrices.

- Mechanistic Studies : Exploring how AGI-A affects the pharmacodynamics and pharmacokinetics of aminoglutethimide.

Propiedades

IUPAC Name |

3-(3-aminophenyl)-3-ethylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-13(7-6-11(16)15-12(13)17)9-4-3-5-10(14)8-9/h3-5,8H,2,6-7,14H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTDTILLJBETGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(=O)NC1=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83417-11-2 | |

| Record name | 3-Aminoglutethimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083417112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINOGLUTETHIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX04QC4IHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.